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Introduction

The CREKA peptide, a pentapeptide with the sequence Cys-Arg-Glu-Lys-Ala, is a promising
targeting ligand for drug delivery systems.[1] It specifically binds to fibrin-fibronectin complexes,
which are overexpressed in the extracellular matrix (ECM) of tumors and sites of thrombosis.[2]
[3] This targeting capability makes CREKA-functionalized liposomes an attractive platform for
delivering therapeutic agents, such as chemotherapy drugs, directly to the disease site, thereby
enhancing efficacy and reducing systemic toxicity.[2][4] These application notes provide
detailed protocols for the preparation, characterization, and evaluation of CREKA-
functionalized liposomes.

Mechanism of Action

CREKA-functionalized liposomes exploit the unique tumor microenvironment. Leaky tumor
vasculature and poor lymphatic drainage lead to the accumulation of plasma proteins, including
fibrinogen, which is converted to fibrin.[5] The CREKA peptide on the surface of the liposomes
recognizes and binds to the fibrin-fibronectin clots present in the tumor stroma and around
tumor blood vessels.[6][7] This interaction increases the local concentration of the
encapsulated drug at the tumor site.[2] This targeted delivery can be combined with passive
targeting through the enhanced permeability and retention (EPR) effect, where nanoparticles of
appropriate size (~160 nm) preferentially accumulate in tumor tissue.[2][8]
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Key Applications

Targeted Cancer Therapy: CREKA-liposomes have been shown to effectively deliver

chemotherapeutics like doxorubicin to treat metastatic breast cancer, leading to significant

reductions in tumor volume and lung metastasis.[2][6]

Tumor Imaging: By encapsulating imaging agents, CREKA-functionalized nanopatrticles can

be used for molecular MRI to improve the detection of micrometastases.[2]

Anti-thrombotic Therapy: The affinity of CREKA for fibrin makes it a suitable candidate for

targeting therapeutic agents to blood clots.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on CREKA-functionalized

liposomes and nanoparticles.

Table 1: Physicochemical Properties of CREKA-Functionalized Liposomes
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Table 2: In Vitro and In Vivo Efficacy of CREKA-Functionalized Nanoparticles
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Experimental Protocols
Protocol 1: Synthesis of CREKA-Functionalized Lipids
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This protocol describes the conjugation of the CREKA peptide to a maleimide-functionalized
lipid (e.g., DSPE-PEG-Mal) via a Michael addition reaction.[2]

Materials:

DSPE-PEG(2000)-Maleimide

o CREKA peptide (Cys-Arg-Glu-Lys-Ala)
e Anhydrous dimethylformamide (DMF)

o Triethylamine (TEA)

e Argon or Nitrogen gas

e Dialysis membrane (MWCO 1 kDa)

e Lyophilizer

Procedure:

e Dissolve DSPE-PEG(2000)-Maleimide and a slight molar excess of CREKA peptide in
anhydrous DMF in a round-bottom flask.

o Add a 2-fold molar excess of TEA to the reaction mixture to act as a catalyst.

e Purge the flask with argon or nitrogen, seal, and stir the reaction at room temperature for 24-
48 hours in the dark.

» Monitor the reaction progress using techniques like TLC or LC-MS.

 After the reaction is complete, transfer the mixture to a dialysis bag and dialyze against
deionized water for 48 hours to remove unreacted peptide and solvent. Change the water
every 6-8 hours.

o Freeze-dry the purified product to obtain DSPE-PEG-CREKA as a white powder.

o Store the conjugate at -20°C.
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Protocol 2: Preparation of CREKA-Functionalized
Liposomes

This protocol details the preparation of CREKA-liposomes encapsulating a hydrophilic drug
(e.g., doxorubicin) using the thin-film hydration method followed by extrusion.[6][13]

Materials:

Phospholipids (e.g., DSPC, Cholesterol)

» DSPE-PEG(2000)

» DSPE-PEG-CREKA (from Protocol 1)

e Drug to be encapsulated (e.g., Doxorubicin HCI)

e Chloroform and/or Methanol

o Hydration buffer (e.g., PBS, HEPES-buffered saline)

o Ammonium sulfate solution (for active loading)

o Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:

e Lipid Film Formation:

o Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-CREKA) in a
chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components
should be optimized for the specific application (e.g., 86:10:2:2 for
DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-CREKA).[8]

o Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature
above the lipid phase transition temperature to form a thin, uniform lipid film on the flask
wall.

o Dry the film further under high vacuum for at least 2 hours to remove residual solvent.
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e Hydration and Liposome Formation:

o Hydrate the lipid film with the chosen aqueous solution. For passive loading, this would be
the drug solution. For active loading (e.g., doxorubicin), hydrate with an ammonium sulfate
solution.

o Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVS).
This may require gentle heating.

o Extrusion:

o To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to
extrusion.

o Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes
with a specific pore size (e.g., 100 nm) using a heated extruder.

e Drug Loading (Active Loading):

o If using the ammonium sulfate gradient method, remove the external ammonium sulfate by
dialysis or size exclusion chromatography against a drug-containing solution.

o Incubate the liposomes with the doxorubicin solution at an elevated temperature (e.qg.,
60°C) for a specified time to allow the drug to enter the liposomes and precipitate.

 Purification:
o Remove unencapsulated drug by size exclusion chromatography or dialysis.
« Sterilization:

o Sterilize the final liposome suspension by filtering through a 0.22 pum syringe filter.

Protocol 3: Characterization of CREKA-Liposomes

1. Size and Zeta Potential:
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» Determine the mean particle size, polydispersity index (PDI), and zeta potential using
Dynamic Light Scattering (DLS).[14] Dilute the liposome suspension in an appropriate buffer
before measurement.

2. Encapsulation Efficiency:

o Separate the encapsulated drug from the free drug using methods like mini-spin columns or
dialysis.

e Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent
(e.g., methanol or Triton X-100) and measuring the drug concentration using UV-Vis
spectrophotometry or fluorescence spectroscopy.

o Calculate the encapsulation efficiency (EE%) as: (Amount of encapsulated drug / Total
amount of drug) x 100.

3. In Vitro Drug Release:
e Place a known concentration of the drug-loaded liposomes in a dialysis bag.
e Immerse the bag in a release medium (e.g., PBS with 10% FBS) at 37°C with gentle stirring.

o At predetermined time points, withdraw samples from the release medium and replace with
fresh medium.

o Quantify the drug concentration in the collected samples to determine the cumulative release
profile.

Protocol 4: In Vitro Cell Uptake Assay

This protocol assesses the targeting efficiency of CREKA-liposomes in a relevant cancer cell
line.

Materials:

e Cancer cell line (e.g., 4T1, HelLa)
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o Fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye or with a fluorescent
lipid)

e Cell culture medium and supplements
e Confocal microscope or flow cytometer
Procedure:

o Seed the cancer cells in appropriate culture plates or chamber slides and allow them to
adhere overnight.

 Incubate the cells with CREKA-functionalized liposomes and non-targeted control liposomes
at 37°C for a specified period (e.g., 1-4 hours).

o Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.
» Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei (e.g., with DAPI).
 Visualize the cellular uptake of the liposomes using confocal microscopy.

o For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the
fluorescence intensity using a flow cytometer.

Visualizations
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Caption: Workflow for the synthesis of the CREKA-lipid conjugate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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